Ralfinamide

Beschreibung

Sodium Channel Blocker; structure in first source

Structure

3D Structure

Eigenschaften

IUPAC Name |

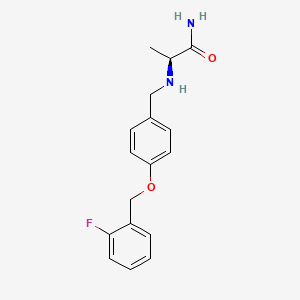

(2S)-2-[[4-[(2-fluorophenyl)methoxy]phenyl]methylamino]propanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19FN2O2/c1-12(17(19)21)20-10-13-6-8-15(9-7-13)22-11-14-4-2-3-5-16(14)18/h2-9,12,20H,10-11H2,1H3,(H2,19,21)/t12-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHJIBOFHEFDSAU-LBPRGKRZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N)NCC1=CC=C(C=C1)OCC2=CC=CC=C2F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N)NCC1=CC=C(C=C1)OCC2=CC=CC=C2F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19FN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70158406 |

Source

|

| Record name | Priralfinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70158406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133865-88-0 |

Source

|

| Record name | Priralfinamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=133865-88-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Priralfinamide [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133865880 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Priralfinamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06649 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Priralfinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70158406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Propanamide, 2-[[[4-[(2-fluorophenyl)methoxy]phenyl]methyl]amino]-, (2S) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PRIRALFINAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3LPF0S0GVV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Discovery and Synthesis of Ralfinamide: A Multimodal Analgesic Candidate

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Ralfinamide (NW-1029) is a multimodal drug candidate investigated for the treatment of neuropathic pain. Developed by Newron Pharmaceuticals, it exhibits a complex pharmacological profile, engaging with several key targets implicated in pain signaling pathways. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and clinical development of ralfinamide, with a focus on quantitative data, experimental methodologies, and visual representations of key processes.

Discovery and Development

Ralfinamide emerged from Newron Pharmaceuticals' research and development program focused on novel therapies for central nervous system disorders and pain.[1] The discovery process likely involved the screening of a library of α-aminoamide derivatives, a chemical class known to interact with ion channels. While specific details of the lead optimization process are not extensively published, the selection of ralfinamide was based on its unique, multimodal mechanism of action, which was hypothesized to provide broad-spectrum analgesic efficacy.

The development of ralfinamide progressed through preclinical studies and into Phase II clinical trials for neuropathic pain and post-operative dental pain.[2][3] Encouraging results were observed in a Phase II trial for peripheral neuropathic pain.[4] However, a subsequent Phase IIb/III study (the SERENA trial) in patients with neuropathic low back pain did not meet its primary endpoint, leading to a halt in its development for this specific indication.[5]

Synthesis of Ralfinamide

A key synthetic route to ralfinamide involves the reductive amination of L-alaninamide with 4-(2-fluorobenzyloxy)benzaldehyde. This process, as described in the patent literature, allows for the stereospecific synthesis of the (S)-enantiomer.[6][7][8][9]

A representative synthetic scheme is outlined below:

References

- 1. pharmatimes.com [pharmatimes.com]

- 2. biospace.com [biospace.com]

- 3. | BioWorld [bioworld.com]

- 4. biospace.com [biospace.com]

- 5. fiercebiotech.com [fiercebiotech.com]

- 6. US8076515B2 - Process for the production of 2-[4-(3- and 2-fluorobenzyloxy) benzylamino] propanamides - Google Patents [patents.google.com]

- 7. EP2229351B1 - Process for the production of 2-[4-(3- or 2-fluorobenzyloxy)benzylamino]propanamides with high purity degree - Google Patents [patents.google.com]

- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

For Researchers, Scientists, and Drug Development Professionals

Introduction

Voltage-gated sodium channel Nav1.7, encoded by the SCN9A gene, is a critical player in the propagation of pain signals.[1] Predominantly expressed in peripheral nociceptive neurons, Nav1.7 acts as a key regulator of action potential thresholds.[2] Its crucial role in nociception is highlighted by human genetic studies: gain-of-function mutations are linked to inherited pain syndromes, while loss-of-function mutations result in a congenital inability to experience pain. This has made Nav1.7 a highly attractive target for the development of novel analgesics.[3]

Ralfinamide is an α-aminoamide derivative that has demonstrated anti-nociceptive properties in various pain models.[1] Its mechanism of action is multimodal, but a significant component of its analgesic effect is attributed to the inhibition of voltage-gated sodium channels, including Nav1.7.[4] This technical guide provides an in-depth overview of the mechanism of action of ralfinamide on Nav1.7 channels, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying pathways and workflows.

Core Mechanism of Action: State-Dependent Inhibition

The primary mechanism by which ralfinamide inhibits Nav1.7 channels is through state-dependent binding , showing a clear preference for the inactivated state of the channel over the resting state. This is a crucial characteristic for therapeutic intervention, as it suggests that ralfinamide will preferentially target neurons that are already in a state of heightened activity, such as those involved in chronic pain signaling, while having less effect on normally functioning neurons.

This state-dependent inhibition is further characterized by:

-

Voltage-Dependence: Ralfinamide's inhibitory potency increases as the cell membrane is depolarized. Depolarization favors the inactivated state of Nav1.7 channels, thus increasing the availability of ralfinamide's target.[5][6]

-

Use-Dependence (Frequency-Dependence): The inhibitory effect of ralfinamide is enhanced with repetitive stimulation (i.e., higher firing frequencies) of the neuron.[5][6] This is because repeated firing increases the proportion of time that Nav1.7 channels spend in the inactivated state, providing more opportunities for ralfinamide to bind and exert its blocking effect.[5][6]

-

Modulation of Channel Gating: Ralfinamide produces a hyperpolarizing shift in the steady-state inactivation curve of Nav1.7.[5] This means that at any given membrane potential, a larger fraction of channels will be in the inactivated state in the presence of ralfinamide, thereby reducing the number of channels available to open and contribute to an action potential. Ralfinamide also slows the recovery from inactivation.[5]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the inhibitory effects of ralfinamide on voltage-gated sodium channels, with a focus on Nav1.7 and related channels found in nociceptive neurons.

Table 1: Inhibitory Potency (IC50) of Ralfinamide

| Channel Type | Condition | IC50 (µM) | Species | Reference |

| Nav1.7 | - | 37.1 ± 2.9 | Human | [1] |

| Tetrodotoxin-resistant (TTX-r) Na+ currents | Tonic block of half-maximal inactivated channels | 10 | Rat | [5] |

| Tetrodotoxin-sensitive (TTX-s) Na+ currents | Tonic block of half-maximal inactivated channels | 22 | Rat | [5] |

Table 2: Voltage-Dependent Inhibition of TTX-resistant Na+ Currents by Ralfinamide

| Prepulse Potential | Inhibition (%) | Species | Reference |

| -90 mV | 7 | Rat | [6] |

| -70 mV | 21 | Rat | [6] |

| -40 mV | 58 | Rat | [6] |

Table 3: Frequency-Dependent Inhibition of TTX-resistant Na+ Currents by Ralfinamide

| Stimulation Frequency | Inhibition of 40th Pulse (%) | Species | Reference |

| 5 Hz | 2 | Rat | [6] |

| 14 Hz | 17 | Rat | [6] |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of ralfinamide on Nav1.7 channels.

Whole-Cell Patch-Clamp Electrophysiology on HEK293 Cells Stably Expressing Human Nav1.7

This protocol is designed to measure the direct inhibitory effect of ralfinamide on human Nav1.7 channels in a controlled in vitro system.

-

Cell Culture and Transfection:

-

Human Embryonic Kidney (HEK293) cells stably expressing human Nav1.7 channels are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin/streptomycin, and a selection antibiotic (e.g., G418) to maintain channel expression.

-

Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

-

For electrophysiological recordings, cells are plated onto glass coverslips at an appropriate density to allow for the isolation of individual cells.

-

-

Electrophysiological Recording:

-

Solutions:

-

Extracellular (Bath) Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. pH adjusted to 7.4 with NaOH.

-

Intracellular (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. pH adjusted to 7.2 with CsOH.

-

-

Recording Setup:

-

Recordings are performed using an patch-clamp amplifier and data acquisition system.

-

Borosilicate glass pipettes with a resistance of 2-4 MΩ are used.

-

Whole-cell configuration is established, and series resistance is compensated by approximately 80%.

-

-

Voltage Protocols:

-

Tonic Block:

-

Hold the cell at a holding potential of -120 mV.

-

Apply a depolarizing test pulse to 0 mV for 20 ms (B15284909) to elicit a peak Nav1.7 current.

-

Perfuse the cell with the extracellular solution containing various concentrations of ralfinamide.

-

Repeat the test pulse at regular intervals until a steady-state block is achieved.

-

The IC50 is determined by fitting the concentration-response data with the Hill equation.

-

-

Use-Dependent Block:

-

Hold the cell at -120 mV.

-

Apply a train of depolarizing pulses to 0 mV (e.g., 20 pulses at 10 Hz).

-

Measure the peak current for each pulse.

-

Perfuse with ralfinamide and repeat the pulse train.

-

The use-dependent block is quantified as the percentage reduction in the peak current of the last pulse relative to the first pulse in the train.

-

-

Steady-State Inactivation:

-

Hold the cell at -120 mV.

-

Apply a series of 500 ms prepulses to various potentials (e.g., from -140 mV to -20 mV in 10 mV increments).

-

Follow each prepulse with a test pulse to 0 mV to measure the fraction of available channels.

-

Normalize the peak currents to the maximum current and plot against the prepulse potential.

-

Fit the data with a Boltzmann function to determine the half-inactivation potential (V1/2).

-

Repeat the protocol in the presence of ralfinamide to measure the shift in V1/2.

-

-

-

Patch-Clamp Electrophysiology on Dorsal Root Ganglion (DRG) Neurons

This protocol allows for the investigation of ralfinamide's effects on native sodium channels in nociceptive neurons.

-

Neuron Isolation and Culture:

-

DRG are dissected from adult rats.

-

Ganglia are enzymatically dissociated (e.g., using collagenase and dispase) and mechanically triturated to obtain a single-cell suspension.

-

Neurons are plated on laminin/poly-D-lysine coated coverslips and cultured for 1-2 days.

-

-

Electrophysiological Recording:

-

Solutions:

-

Extracellular (Bath) Solution (in mM): As described for HEK293 cells. Tetrodotoxin (TTX) can be added (e.g., 300 nM) to isolate TTX-resistant currents.

-

Intracellular (Pipette) Solution (in mM): As described for HEK293 cells.

-

-

Recording and Voltage Protocols:

-

Similar to those described for HEK293 cells, with adjustments to account for the specific properties of DRG neurons.

-

To distinguish between TTX-sensitive (which includes Nav1.7) and TTX-resistant currents, recordings are performed before and after the application of a saturating concentration of TTX. The TTX-sensitive component is then obtained by digital subtraction.

-

-

Visualizations

Signaling Pathway and Mechanism of Action

Caption: Ralfinamide preferentially binds to the inactivated state of Nav1.7, inhibiting Na+ influx and subsequent pain signal transmission.

Experimental Workflow: Use-Dependent Block

Caption: Workflow for determining the use-dependent block of Nav1.7 channels by ralfinamide using whole-cell patch-clamp.

Logical Relationship: State-Dependent Inhibition

Caption: Logical flow demonstrating how increased neuronal activity enhances ralfinamide's inhibitory effect on Nav1.7.

Conclusion

Ralfinamide's mechanism of action on Nav1.7 channels is characterized by a sophisticated, state-dependent inhibition that favors channels in the inactivated state. This property, combined with its voltage- and use-dependence, allows for a targeted blockade of hyperexcitable neurons, which are a hallmark of chronic pain states. The quantitative data and experimental protocols outlined in this guide provide a comprehensive framework for understanding and further investigating the therapeutic potential of ralfinamide and similar compounds targeting Nav1.7 for the management of pain. The development of selective Nav1.7 inhibitors like ralfinamide represents a promising avenue for creating more effective and safer analgesics.

References

- 1. Inhibition of Nav1.7 channel by a novel blocker QLS-81 for alleviation of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. The roles of sodium channels in nociception: implications for mechanisms of pain - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ralfinamide - Wikipedia [en.wikipedia.org]

- 5. The anti-nociceptive agent ralfinamide inhibits tetrodotoxin-resistant and tetrodotoxin-sensitive Na+ currents in dorsal root ganglion neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effects of ralfinamide, a Na+ channel blocker, on firing properties of nociceptive dorsal root ganglion neurons of adult rats - PMC [pmc.ncbi.nlm.nih.gov]

Ralfinamide's Role as an NMDA Receptor Antagonist: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ralfinamide (NW-1029) is a multimodal investigational drug that has been evaluated for the treatment of neuropathic pain. Its mechanism of action is complex, involving the modulation of several key targets within the nervous system. Among these is its role as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. This guide provides an in-depth technical overview of ralfinamide's interaction with the NMDA receptor, drawing from available preclinical and clinical information. While specific quantitative binding data for ralfinamide at the NMDA receptor are not extensively published, this document outlines the established mechanisms of non-competitive antagonism and the experimental approaches used to characterize such interactions, providing a framework for understanding ralfinamide's potential impact on NMDA receptor signaling.

Ralfinamide's Multimodal Mechanism of Action

Ralfinamide's pharmacological profile is not limited to its effects on the NMDA receptor. It is known to exert its effects through multiple mechanisms, including:

-

Voltage-gated sodium channel blockade: Ralfinamide is a state-dependent blocker of voltage-gated sodium channels, with a degree of selectivity for the Nav1.7 subtype, which is crucial in pain signaling.

-

N-type calcium channel blockade: Inhibition of N-type calcium channels can reduce neurotransmitter release, another important mechanism for analgesia.

-

Monoamine oxidase B (MAO-B) inhibition: This action can increase the levels of certain neurotransmitters in the brain.

This multi-target engagement suggests that ralfinamide's overall therapeutic effect likely results from a synergistic combination of these actions. The modulation of the NMDA receptor is a key component of its activity in the central nervous system, contributing to the attenuation of central sensitization, a critical process in the development and maintenance of chronic pain.

Ralfinamide as a Non-Competitive NMDA Receptor Antagonist

Ralfinamide is described as a non-competitive antagonist of the NMDA receptor.[1] This classification has important implications for its mechanism of action and potential therapeutic profile.

Mechanism of Non-Competitive Antagonism:

Unlike competitive antagonists that bind to the glutamate (B1630785) or glycine (B1666218) recognition sites on the NMDA receptor, non-competitive antagonists typically act at a different site on the receptor-channel complex.[2] A common site for non-competitive antagonists is within the ion channel pore itself, often referred to as the phencyclidine (PCP) binding site.[2] By binding within the channel, these antagonists physically obstruct the flow of ions, primarily Ca2+, even when the receptor is activated by its co-agonists, glutamate and glycine.

This "use-dependent" or "channel-blocking" mechanism means that the antagonist binds more effectively when the channel is in an open state, which occurs during periods of high-frequency synaptic transmission characteristic of pathological conditions like chronic pain. This property may offer a therapeutic advantage by preferentially targeting overactive synapses while sparing normal synaptic function.

While specific binding studies for ralfinamide are not publicly available, its classification as a non-competitive antagonist suggests it likely follows this channel-blocking mechanism.

Putative Signaling Pathways Modulated by Ralfinamide

By antagonizing the NMDA receptor, ralfinamide is expected to modulate several downstream signaling cascades that are crucial in synaptic plasticity, central sensitization, and excitotoxicity. The primary event following NMDA receptor activation is an influx of Ca2+, which acts as a second messenger to initiate a variety of intracellular signaling pathways. Ralfinamide, by blocking this Ca2+ influx, would be expected to impact these pathways.

References

- 1. Neurochemical and electrophysiological studies on FR115427, a novel non-competitive NMDA receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Pharmacology and Toxicology of Ralfinamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ralfinamide is a multimodal investigational drug candidate with a complex pharmacological profile, primarily targeting voltage-gated sodium channels. Preclinical studies have demonstrated its analgesic efficacy in a variety of animal models of neuropathic and inflammatory pain. This technical guide provides a comprehensive overview of the preclinical pharmacology and toxicology of Ralfinamide, summarizing key quantitative data, detailing experimental protocols, and visualizing important pathways and workflows to support further research and development.

Introduction

Ralfinamide (formerly NW-1029) is an α-aminoamide derivative under investigation for the treatment of neuropathic pain.[1] Its mechanism of action is multifactorial, contributing to its potential efficacy in complex pain states. This document serves as a technical resource, consolidating available preclinical data on Ralfinamide's pharmacology, pharmacokinetics, and toxicology.

Preclinical Pharmacology

Ralfinamide's pharmacological activity is characterized by its interaction with multiple targets involved in nociceptive signaling.[1]

Mechanism of Action

Ralfinamide's primary mechanism is the blockade of voltage-gated sodium channels, with additional modulatory effects on calcium channels, NMDA receptors, and monoamine oxidase B (MAO-B).[1][2]

Ralfinamide exhibits state-dependent blockade of voltage-gated sodium channels, showing a preference for channels in the inactivated state. This property allows for targeted inhibition of rapidly firing neurons, such as those involved in pathological pain signaling.[3] A key target is the Nav1.7 sodium channel, which is robustly expressed in peripheral nociceptive neurons.[4]

dot graph { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="filled", fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", fontcolor="#202124"];

Ralfinamide [fillcolor="#4285F4", fontcolor="#FFFFFF"]; Nav17 [label="Nav1.7 Sodium Channel\n(Inactivated State)"]; ActionPotential [label="Action Potential\nPropagation"]; NociceptiveNeuron [label="Nociceptive Neuron"]; PainSignal [label="Pain Signal\nTransmission"];

Ralfinamide -> Nav17 [label="Binds to and\nstabilizes"]; Nav17 -> ActionPotential [label="Inhibits", color="#EA4335", fontcolor="#EA4335"]; ActionPotential -> NociceptiveNeuron [label="Reduced Firing in"]; NociceptiveNeuron -> PainSignal [label="Decreased"]; } dot Caption: Ralfinamide's primary mechanism of action.

Beyond sodium channel blockade, Ralfinamide is reported to modulate N-type calcium channels and act as a noncompetitive NMDA receptor antagonist.[1][2] These actions may contribute to its analgesic effects by reducing neurotransmitter release and dampening central sensitization. Additionally, Ralfinamide is an inhibitor of monoamine oxidase B (MAO-B), which may play a role in its overall neurological effects.[1]

In Vitro Pharmacology

The following table summarizes the in vitro activity of Ralfinamide at its primary targets.

| Target | Assay Type | Species | IC50 (μM) | Reference |

| Nav1.7 Channels | Whole-cell Patch Clamp | Human | 37.1 ± 2.9 | [4] |

Data for N-type calcium channels, NMDA receptors, and MAO-B are not yet publicly available in the form of specific IC50 values.

In Vivo Efficacy in Animal Models

Ralfinamide has demonstrated significant analgesic effects in various preclinical models of pain.

In the spared nerve injury (SNI) model in both rats and mice, oral administration of Ralfinamide dose-dependently alleviated mechanical allodynia.[5] It also showed efficacy in chemotherapy-induced neuropathic pain models, such as those induced by oxaliplatin (B1677828) and paclitaxel.[5]

Studies have indicated Ralfinamide's potential in managing inflammatory and post-operative pain conditions.[3]

Preclinical Pharmacokinetics

Understanding the pharmacokinetic profile of Ralfinamide is crucial for dose selection and interpretation of efficacy and toxicology studies.

Absorption, Distribution, Metabolism, and Excretion (ADME)

Specific preclinical pharmacokinetic parameters for Ralfinamide in common toxicology species are not widely published. However, studies on the structurally related compound, rufinamide, in dogs provide some insight into the potential disposition of this class of molecules.

Comparative pharmacokinetic data for Ralfinamide in rat, dog, and monkey models are needed for a comprehensive profile.

Preclinical Toxicology

A thorough evaluation of the toxicological profile of Ralfinamide is essential for its development as a safe therapeutic agent.

Acute Toxicity

Specific LD50 values for Ralfinamide following oral and intravenous administration in rodent and non-rodent species have not been identified in the public domain.

Safety Pharmacology

Safety pharmacology studies are conducted to assess the potential for adverse effects on vital organ systems.

In a study investigating the effects of Ralfinamide in neuropathic pain models, no adverse effects on cardiovascular function were observed in rats and mice.[5]

The same study also reported no significant effects on locomotor activity, suggesting a lack of overt CNS impairment at analgesic doses.[5]

Specific preclinical data on the effects of Ralfinamide on the respiratory system are not currently available.

Genotoxicity

Results from a standard battery of genotoxicity tests, including the Ames test and in vivo micronucleus assay, for Ralfinamide have not been publicly disclosed.

Reproductive and Developmental Toxicology

A study was interrupted due to the occurrence of retinal degeneration in albino rats, indicating a potential for developmental toxicity in this specific strain.[6]

Carcinogenicity

Long-term carcinogenicity studies in two rodent species are a standard requirement for chronically administered drugs. The results of such studies for Ralfinamide are not publicly available.

Experimental Protocols

Detailed experimental procedures are critical for the replication and extension of preclinical findings.

In Vitro Patch-Clamp Electrophysiology for Sodium Channel Activity

Objective: To characterize the inhibitory effects of Ralfinamide on voltage-gated sodium channels.

Cell Line: HEK293 cells stably expressing the human Nav1.7 channel.

Methodology:

-

Cell Culture: Maintain HEK293 cells in standard culture conditions.

-

Electrophysiology:

-

Use whole-cell patch-clamp configuration.

-

Record sodium currents using an appropriate amplifier and data acquisition system.

-

Apply a voltage protocol to elicit channel opening and inactivation. A typical protocol might involve a holding potential of -120 mV, followed by a depolarizing step to 0 mV to activate the channels.

-

Perfuse cells with increasing concentrations of Ralfinamide to determine a dose-response relationship.

-

-

Data Analysis:

-

Measure the peak inward sodium current in the absence and presence of Ralfinamide.

-

Calculate the percentage of inhibition at each concentration.

-

Fit the data to a logistic function to determine the IC50 value.

-

Spared Nerve Injury (SNI) Model of Neuropathic Pain

Objective: To evaluate the in vivo analgesic efficacy of Ralfinamide in a model of peripheral nerve injury.

Species: Male Sprague-Dawley rats or C57BL/6 mice.

Methodology:

-

Surgical Procedure:

-

Anesthetize the animal.

-

Make an incision on the lateral surface of the thigh to expose the sciatic nerve and its three terminal branches: the tibial, common peroneal, and sural nerves.

-

Tightly ligate and transect the tibial and common peroneal nerves, leaving the sural nerve intact.

-

Close the muscle and skin layers with sutures.

-

-

Behavioral Testing:

-

Allow animals to recover for a set period (e.g., 7 days) to allow for the development of neuropathic pain behaviors.

-

Assess mechanical allodynia using von Frey filaments applied to the lateral plantar surface of the hind paw (the territory of the intact sural nerve).

-

Determine the paw withdrawal threshold (in grams).

-

-

Drug Administration and Assessment:

-

Administer Ralfinamide or vehicle orally.

-

Measure paw withdrawal thresholds at various time points after drug administration to determine the onset and duration of the analgesic effect.

-

-

Data Analysis:

-

Compare the paw withdrawal thresholds between the Ralfinamide-treated and vehicle-treated groups using appropriate statistical tests (e.g., two-way ANOVA with a post-hoc test).

-

Conclusion

The preclinical data available for Ralfinamide support its potential as an analgesic, particularly for neuropathic pain, through a multimodal mechanism of action centered on sodium channel blockade. However, a comprehensive understanding of its preclinical profile is limited by the lack of publicly available quantitative data on its other pharmacological targets, detailed pharmacokinetics in relevant species, and a complete toxicology package. Further disclosure of these data will be critical for the continued development and potential clinical application of Ralfinamide.

References

- 1. Ralfinamide - Wikipedia [en.wikipedia.org]

- 2. Science | Newron Pharmaceuticals [newron.com]

- 3. Effects of ralfinamide, a Na+ channel blocker, on firing properties of nociceptive dorsal root ganglion neurons of adult rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of Nav1.7 channel by a novel blocker QLS-81 for alleviation of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effects of ralfinamide in models of nerve injury and chemotherapy-induced neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. newron.com [newron.com]

Ralfinamide in Rodent Models: A Pharmacokinetic and Metabolic Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ralfinamide (development codes: NW-1029, FCE-26742A, PNU-0154339E) is a multimodal drug candidate under investigation for the treatment of neuropathic and other pain conditions.[1] Its mechanism of action involves the blockade of voltage-gated sodium channels (including Nav1.7), N-type calcium channels, and non-competitive antagonism of NMDA receptors.[1] Preclinical studies have demonstrated its analgesic efficacy in various rodent models of nerve injury and chemotherapy-induced neuropathic pain.[2] This technical guide provides a comprehensive overview of the available information on the pharmacokinetics and metabolism of ralfinamide in rodent models, focusing on rats and mice.

Pharmacokinetics in Rodent Models

Detailed quantitative pharmacokinetic parameters for ralfinamide in rodent models, such as Cmax, Tmax, AUC, and half-life, are not extensively reported in publicly available scientific literature. Preclinical studies establishing the analgesic effects of ralfinamide in rats and mice inherently involved pharmacokinetic and pharmacodynamic assessments, but the specific data from these studies have not been widely published.[2]

One study noted the occurrence of retinal degeneration in albino rats during preclinical toxicology assessments, leading to a temporary interruption of a clinical trial.[3] While this indicates that extensive safety and toxicology studies, which would include pharmacokinetic evaluations, have been conducted, the detailed pharmacokinetic data from these rodent studies are not publicly accessible.

Data Summary

Due to the limited availability of public data, a comprehensive table of pharmacokinetic parameters for ralfinamide in rodent models cannot be constructed at this time. Information from regulatory submissions or internal studies by Newron Pharmaceuticals would be required for a complete quantitative summary.

Metabolism in Rodent Models

The specific metabolic pathways of ralfinamide in rodent models have not been detailed in the available literature. However, insights can be drawn from human metabolism studies, which are likely to share some common pathways with rodents.

In healthy human volunteers, ralfinamide is extensively metabolized.[4] The primary metabolic routes identified include:

-

N-dealkylation: Formation of the dealkylated metabolite, NW-1716.[4]

-

Oxidative Deamination: Leading to the formation of the deaminated acid metabolite, NW-1799.[4]

-

Glucuronidation: Conjugation to form N-dealkylated-β-glucuronide.[4]

It is plausible that similar metabolic transformations occur in rats and mice. The major metabolites identified in human plasma and urine were the N-dealkylated acid of ralfinamide and the deaminated ralfinamide acid (NW-1799).[4]

Metabolic Pathway Diagram

Based on the identified human metabolites, a putative metabolic pathway for ralfinamide is proposed. This pathway likely has relevance to rodent models, although species-specific differences in enzyme kinetics may exist.

Caption: Putative metabolic pathway of Ralfinamide based on human data.

Experimental Protocols

Detailed experimental protocols for the pharmacokinetic and metabolism studies of ralfinamide in rodents are not publicly available. However, based on standard practices in preclinical drug development, the following methodologies are likely to have been employed.

Animal Models

-

Species: Sprague-Dawley or Wistar rats, and CD-1 or C57BL/6 mice are commonly used in pharmacokinetic and toxicology studies.

-

Health Status: Healthy, specific-pathogen-free animals of a defined age and weight range would be used.

Drug Administration

-

Route of Administration: For efficacy studies, oral gavage is a common route to assess the clinical potential of an orally administered drug.[2] Intravenous administration would also be used to determine absolute bioavailability and intrinsic clearance.

-

Dosing Formulation: Ralfinamide would be formulated in a suitable vehicle for the chosen route of administration, such as a suspension or solution in a carrier like carboxymethylcellulose or polyethylene (B3416737) glycol.

Sample Collection

-

Blood Sampling: Serial blood samples would be collected at predetermined time points post-dosing. Common techniques in rats include cannulation of the jugular or carotid artery, or sampling from the tail vein. In mice, due to smaller blood volumes, techniques like sparse sampling or composite study designs might be employed, with blood collection from the tail vein, saphenous vein, or via terminal cardiac puncture.

-

Urine and Feces Collection: Animals would be housed in metabolic cages to allow for the separate collection of urine and feces over a defined period to determine excretion routes and mass balance.

Analytical Methodology

-

Bioanalytical Method: Quantification of ralfinamide and its metabolites in biological matrices (plasma, urine, feces, tissue homogenates) would typically be performed using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. This technique offers high sensitivity and selectivity.

-

Sample Preparation: Protein precipitation, liquid-liquid extraction, or solid-phase extraction would be employed to isolate the analytes from the biological matrix prior to LC-MS/MS analysis.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for a preclinical pharmacokinetic study.

Caption: General experimental workflow for a rodent pharmacokinetic study.

Conclusion

While ralfinamide has undergone significant preclinical investigation in rodent models to establish its efficacy in pain, detailed public data on its pharmacokinetics and metabolism in these species are scarce. The human metabolic pathways provide a likely framework for what occurs in rodents, involving N-dealkylation, oxidative deamination, and glucuronidation. The generation of a comprehensive quantitative pharmacokinetic and metabolic profile for ralfinamide in rats and mice would necessitate access to proprietary data from the manufacturer or detailed regulatory submission documents. Further research and publication in this area would be of significant value to the scientific community in understanding the preclinical characteristics of this drug candidate.

References

- 1. Ralfinamide - Wikipedia [en.wikipedia.org]

- 2. Effects of ralfinamide in models of nerve injury and chemotherapy-induced neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. newron.com [newron.com]

- 4. Disposition and metabolism of ralfinamide, a novel Na-channel blocker, in healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

Ralfinamide pharmacodynamic profile in vitro

An In-Depth Technical Guide to the In Vitro Pharmacodynamic Profile of Ralfinamide

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Ralfinamide (NW-1029) is a multimodal investigational drug candidate with a complex pharmacodynamic profile, primarily targeting key pathways involved in neuropathic pain.[1] Its mechanism of action involves the modulation of several ion channels, receptors, and enzymes, contributing to its potential analgesic effects.[1][2][3] This document provides a comprehensive technical overview of the in vitro pharmacodynamics of ralfinamide, detailing its interactions with primary molecular targets, presenting quantitative data from key studies, and outlining the experimental protocols used for its characterization.

Primary Pharmacodynamic Targets

In vitro studies have identified four primary targets for ralfinamide:

-

Voltage-Gated Sodium Channels (NaV)

-

N-Type Voltage-Gated Calcium Channels (CaV2.2)

-

N-methyl-D-aspartate (NMDA) Receptors

-

Monoamine Oxidase B (MAO-B)

The following sections detail the nature of these interactions.

Voltage-Gated Sodium (NaV) Channel Blockade

The principal mechanism of action for ralfinamide is the blockade of voltage-gated sodium channels.[4][5] This interaction is not uniform across all channel states; instead, it exhibits prominent frequency- and voltage-dependence, preferentially targeting channels in a hyperactive state.[6] This state-dependent inhibition is crucial for selectively suppressing the high-frequency firing of neurons characteristic of neuropathic pain while sparing normal neuronal activity.[6] Studies have shown that ralfinamide interacts with multiple NaV isoforms, including the pain-associated Nav1.7 channel.[1][2][7]

In vitro electrophysiology studies on rat dorsal root ganglion (DRG) neurons demonstrate that ralfinamide effectively suppresses tetrodotoxin-resistant (TTX-R) Na+ currents, which are critical in nociceptive signaling.[6] The blockade is more pronounced at more depolarized membrane potentials and during high-frequency stimulation, indicating a preferential interaction with the open and inactivated states of the channel.[6]

Data Presentation: Effects on NaV Channels and Action Potential Parameters

The quantitative effects of ralfinamide on NaV channel currents and neuronal action potential (AP) parameters are summarized below.

Table 1: Quantitative Effects of Ralfinamide on NaV Channels and Neuronal Excitability

| Parameter | Experimental Condition | Concentration | Result | Reference |

|---|---|---|---|---|

| NaV Current Inhibition | ||||

| TTX-R Peak Current | Pre-pulse: -90 mV | 25 µM | 7% inhibition | [6] |

| Pre-pulse: -70 mV | 25 µM | 21% inhibition | [6] | |

| Pre-pulse: -40 mV | 25 µM | 58% inhibition | [6] | |

| TTX-R Peak Current (40th pulse) | Stimulation at 5 Hz | 25 µM | 2% inhibition | [6] |

| Stimulation at 14 Hz | 25 µM | 17% inhibition | [6] | |

| Nav1.7 Inhibition (IC₅₀) | Whole-cell patch-clamp | - | 37.1 ± 2.9 µM | [7] |

| Action Potential Firing | ||||

| AP Firing (Tonic Neurons) | 600 ms (B15284909) depolarization | 25 µM | Reduced from 10.6 to 2.6 APs | [6] |

| Action Potential Parameters | ||||

| AP Threshold (Tonic Neurons) | Current clamp | 25 µM & 50 µM | Significantly increased | [6] |

| AP Overshoot (All Neurons) | Current clamp | 50 µM | Significantly decreased | [6] |

| AP Rate of Rise (dV/dtmax) | Tonic & Phasic Neurons | 25 µM & 50 µM | Significantly decreased |[6] |

Interactions with Other Pain-Related Targets

Ralfinamide's multimodal profile extends to other targets integral to pain signaling pathways.

-

N-Type Calcium (CaV2.2) Channels: Ralfinamide acts as a blocker of N-type voltage-gated calcium channels.[1][2][3][8] These channels are predominantly located in presynaptic terminals and are crucial for the release of neurotransmitters, such as glutamate (B1630785) and substance P, in the spinal cord.[3][9]

-

NMDA Receptors: The compound functions as a non-competitive NMDA receptor antagonist.[1][2] By modulating NMDA receptors, ralfinamide may reduce central sensitization, a key component of chronic pain states where neurons in the spinal cord become hyperexcitable.[8]

-

Monoamine Oxidase B (MAO-B): Ralfinamide is a selective inhibitor of MAO-B.[1][10] This enzyme is responsible for the degradation of dopamine.[11][12] While primarily associated with treatments for Parkinson's disease, MAO-B inhibition may have downstream effects on monoaminergic signaling relevant to pain modulation.[2] Importantly, ralfinamide shows specificity for MAO-B over MAO-A, which mitigates the risk of hypertensive crisis associated with tyramine-containing foods.[10]

Table 2: Summary of Ralfinamide's Interactions with Other Key Targets

| Target | Type of Interaction | Implied Biological Effect | Reference |

|---|---|---|---|

| CaV2.2 Channels | Blockade | Reduction of neurotransmitter release | [1][2][3][8] |

| NMDA Receptors | Non-competitive antagonism | Reduction of central sensitization | [1][2][3][8] |

| MAO-B | Selective Inhibition | Modulation of monoaminergic pathways |[1][10] |

Detailed Experimental Methodologies

The characterization of ralfinamide's pharmacodynamic profile relies on established in vitro techniques. The protocols for the key assays are detailed below.

Whole-Cell Patch-Clamp Electrophysiology

This technique is the gold standard for studying the effects of a compound on ion channel function in real-time.[13] It allows for the precise control of a cell's membrane potential while recording the ionic currents flowing through its channels.[14][15]

Experimental Protocol:

-

Cell Preparation:

-

Primary neurons, such as dorsal root ganglion (DRG) neurons from adult rats, are isolated and cultured.[6] The ganglia are enzymatically digested (e.g., with trypsin and collagenase) and mechanically dissociated.[6]

-

Alternatively, cell lines stably expressing a specific ion channel subtype of interest (e.g., HEK293 cells expressing Nav1.7) are used.

-

-

Recording Setup:

-

Cells are placed in a recording chamber on an inverted microscope and perfused with an extracellular (bath) solution.

-

A glass micropipette with a tip diameter of ~1 µm is filled with an intracellular (pipette) solution and maneuvered to the cell surface.[15]

-

Solutions:

-

-

Whole-Cell Configuration:

-

Data Acquisition:

-

A patch-clamp amplifier controls the membrane potential (voltage-clamp) and measures the resulting currents.[15]

-

Voltage Protocols:

-

Current-Voltage (I-V) Relationship: The membrane is held at a negative potential (e.g., -90 mV) and then stepped to a series of depolarizing potentials (e.g., -80 mV to +60 mV) to determine the peak current at each voltage.[13]

-

Steady-State Inactivation: A series of conditioning pre-pulses at various potentials are applied before a test pulse to a fixed potential to measure the fraction of channels available to open.[13]

-

Frequency-Dependence: A train of repetitive depolarizing pulses (e.g., at 5 Hz and 14 Hz) is applied to assess use-dependent block.[6]

-

-

-

Compound Application:

-

A baseline recording is established.

-

Ralfinamide at various concentrations is then added to the extracellular solution via a perfusion system.[13]

-

The voltage protocols are repeated in the presence of the drug to measure its effects (e.g., reduction in peak current, shift in voltage-dependence).

-

MAO-B Enzyme Inhibition Assay

This biochemical assay measures a compound's ability to inhibit the catalytic activity of the MAO-B enzyme.

Experimental Protocol:

-

Reagent Preparation:

-

Enzyme Source: Recombinant human MAO-B is used.

-

Substrate: A specific substrate for MAO-B, such as benzylamine (B48309) or a fluorogenic substrate, is prepared in a suitable buffer.

-

Inhibitor: Ralfinamide is serially diluted to create a range of concentrations for testing.

-

Buffer: A buffer solution (e.g., sodium phosphate, pH 7.4) is used to maintain optimal enzyme activity.

-

-

Assay Procedure:

-

The MAO-B enzyme is pre-incubated with various concentrations of ralfinamide (or vehicle control) for a defined period at a controlled temperature (e.g., 37°C).

-

The enzymatic reaction is initiated by adding the substrate to the enzyme-inhibitor mixture.[17]

-

-

Detection and Measurement:

-

The rate of product formation is measured over time. The detection method depends on the substrate used:

-

Spectrophotometric: If the product has a unique absorbance spectrum (e.g., benzaldehyde (B42025) from benzylamine), the change in absorbance is monitored.[18]

-

Fluorometric: A substrate that yields a fluorescent product is used, and the increase in fluorescence is measured.

-

Radiometric: A radiolabeled substrate is used, and the formation of a radiolabeled product is quantified.

-

-

-

Data Analysis:

-

The reaction rates at each inhibitor concentration are calculated.

-

The percentage of inhibition relative to the vehicle control is determined.

-

The data are plotted as % inhibition versus inhibitor concentration, and the curve is fitted to a suitable model (e.g., four-parameter logistic equation) to determine the IC₅₀ value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.[17]

-

Radioligand Binding Assay

This assay is used to quantify the affinity of a drug for a specific receptor or binding site. It measures how effectively the test compound (unlabeled ligand) competes with a radiolabeled ligand for binding to the target.[19]

Experimental Protocol:

-

Preparation:

-

Receptor Source: A membrane preparation from cells or tissues expressing the target receptor (e.g., NMDA receptor) is prepared.[20]

-

Radioligand: A ligand for the target site with high affinity and specificity is labeled with a radioisotope (e.g., ³H or ¹²⁵I).

-

Test Compound: Ralfinamide is serially diluted.

-

-

Binding Reaction:

-

The membrane preparation is incubated in a buffer solution with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (ralfinamide).[19]

-

The reaction is allowed to reach equilibrium.

-

-

Separation:

-

The receptor-bound radioligand must be separated from the free (unbound) radioligand. This is typically achieved by rapid vacuum filtration through glass fiber filters, which trap the membranes while allowing the free ligand to pass through.[19]

-

-

Quantification:

-

The amount of radioactivity trapped on the filters is measured using a scintillation counter.

-

-

Data Analysis:

-

Total Binding: Measured in the absence of any competing unlabeled ligand.

-

Non-specific Binding (NSB): Measured in the presence of a saturating concentration of an unlabeled ligand to block all specific binding sites.[20]

-

Specific Binding: Calculated as Total Binding - Non-specific Binding.

-

The specific binding at each concentration of ralfinamide is plotted, generating a competition curve. The IC₅₀ (concentration of ralfinamide that inhibits 50% of the specific radioligand binding) is determined.

-

The IC₅₀ is then converted to an inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity (Kd) of the radioligand.

-

Summary and Conclusion

The in vitro pharmacodynamic profile of ralfinamide is characterized by a multimodal mechanism of action centered on key targets in nociceptive pathways. Its primary activity is a state- and use-dependent blockade of voltage-gated sodium channels, an action that selectively targets hyperexcitable neurons. This is complemented by the modulation of N-type calcium channels, NMDA receptors, and the selective inhibition of MAO-B. This complex profile, elucidated through a combination of electrophysiological and biochemical assays, provides a strong rationale for its investigation as an analgesic for chronic and neuropathic pain. The detailed methodologies presented herein serve as a guide for the continued investigation and characterization of ralfinamide and other multimodal drug candidates.

References

- 1. Ralfinamide - Wikipedia [en.wikipedia.org]

- 2. Science | Newron Pharmaceuticals [newron.com]

- 3. newron.com [newron.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Effects of ralfinamide in models of nerve injury and chemotherapy-induced neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effects of ralfinamide, a Na+ channel blocker, on firing properties of nociceptive dorsal root ganglion neurons of adult rats - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition of Nav1.7 channel by a novel blocker QLS-81 for alleviation of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ClinicalTrials.gov [clinicaltrials.gov]

- 9. Modulation of voltage-gated CaV2.2 Ca2+ channels by newly identified interaction partners - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pressor response to oral tyramine and monoamine oxidase inhibition during treatment with ralfinamide (NW-1029) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Clinically Relevant Drug Interactions with Monoamine Oxidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. MAO-B inhibitors (rasagiline, selegiline, safinamide) | Parkinson's UK [parkinsons.org.uk]

- 13. benchchem.com [benchchem.com]

- 14. youtube.com [youtube.com]

- 15. Patch Clamp Electrophysiology, Action Potential, Voltage Clamp [moleculardevices.com]

- 16. Frontiers | An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics [frontiersin.org]

- 17. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 19. giffordbioscience.com [giffordbioscience.com]

- 20. brieflands.com [brieflands.com]

Investigating the Multimodal Actions of Ralfinamide: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: Ralfinamide (NW-1029) is an investigational α-aminoamide derivative with a complex pharmacological profile, positioning it as a multimodal analgesic. Its therapeutic potential, primarily explored in neuropathic pain, stems from its ability to concurrently modulate several key targets involved in the initiation and maintenance of pathological pain states. This technical guide provides an in-depth review of Ralfinamide's core mechanisms of action, supported by quantitative data from preclinical and clinical studies, detailed experimental methodologies, and visual representations of its functional interactions within relevant biological pathways.

Core Multimodal Mechanisms of Action

Ralfinamide's analgesic activity is attributed to its simultaneous engagement with multiple targets within the nervous system.[1][2] This multimodal approach may offer a broader spectrum of efficacy compared to single-target agents. The primary mechanisms include use- and voltage-dependent blockade of voltage-gated sodium channels, inhibition of N-type calcium channels, noncompetitive antagonism of NMDA receptors, and inhibition of monoamine oxidase B (MAO-B).[1]

Voltage-Gated Sodium Channel (VGSC) Blockade

The most extensively characterized mechanism of Ralfinamide is its inhibition of voltage-gated sodium channels, which are crucial for the initiation and propagation of action potentials in neurons.[3]

-

State-Dependent Blockade: Ralfinamide demonstrates a frequency- and voltage-dependent blockade of VGSCs.[3] This means its inhibitory activity is significantly enhanced in neurons that are depolarized or firing repetitively at high frequencies—a characteristic feature of neuropathic pain states. This property allows for a targeted suppression of hyperexcitable nociceptive neurons with less effect on normally firing neurons.[3]

-

Selectivity for TTX-Resistant Channels: The compound preferentially suppresses tetrodotoxin (B1210768) (TTX)-resistant Na+ currents over TTX-sensitive currents.[3] TTX-resistant channels, particularly Nav1.8, are predominantly expressed in nociceptive dorsal root ganglion (DRG) neurons and are critical contributors to neuronal firing in these cells.[3] Studies show Ralfinamide has prominent suppressant effects on capsaicin-responsive DRG neurons, which are presumed to be nociceptors.[3]

-

Effects on Neuronal Firing: At a concentration of 25 μM, Ralfinamide significantly reduces the number of action potentials in tonic-firing, capsaicin-responsive neurons.[3] It also increases the action potential threshold and decreases the rate of rise and overshoot of the action potential.[3]

N-Type Voltage-Gated Calcium Channel (VGCC) Blockade

Ralfinamide is reported to block N-type (Cav2.2) calcium channels.[1][4] These channels are concentrated in presynaptic nerve terminals and play a pivotal role in neurotransmitter release, including the release of glutamate (B1630785) and substance P in the spinal cord's pain pathways.[2][5] By inhibiting these channels, Ralfinamide can reduce the transmission of nociceptive signals at the synapse. While this mechanism is consistently cited, specific public domain data on the potency (e.g., IC50) of Ralfinamide at N-type calcium channels is limited.

Noncompetitive NMDA Receptor Antagonism

The compound acts as a noncompetitive antagonist of N-methyl-D-aspartate (NMDA) receptors.[1][6] NMDA receptors are critical for central sensitization, a key component of chronic pain characterized by an amplification of pain signals in the spinal cord and brain.[7] By modulating NMDA receptors, Ralfinamide can dampen this central amplification of pain.[2][6] As with its N-type calcium channel activity, specific potency data for NMDA receptor antagonism is not widely available in the literature.

Monoamine Oxidase B (MAO-B) Inhibition

Ralfinamide also functions as an inhibitor of monoamine oxidase B (MAO-B).[1] MAO-B is an enzyme that breaks down dopamine (B1211576) in the brain.[8] Inhibition of MAO-B increases dopaminergic tone, which can contribute to analgesia through descending inhibitory pain pathways. The structurally related compound, safinamide (B1662184), is a potent and selective MAO-B inhibitor with an IC50 value of 98 nM, suggesting this is a significant mechanism for this class of compounds.[9][10]

Quantitative Pharmacology & Efficacy Data

The following tables summarize the key quantitative findings from in vitro, preclinical, and clinical investigations of Ralfinamide.

Table 1: In Vitro Electrophysiological Effects on Sodium Channels

| Parameter | Cell Type / Channel | Conditions | Concentration | Result | Reference |

|---|---|---|---|---|---|

| IC50 | HEK293 cells expressing human Nav1.7 | Whole-cell patch clamp | - | 37.1 ± 2.9 μM | [4] |

| Action Potential Firing | Rat DRG Neurons (Capsaicin-Responsive, Tonic Firing) | Current clamp, 600 ms (B15284909) depolarization | 25 μM | Reduced APs from 10.6 ± 1.8 to 2.6 ± 0.7 | [3] |

| Peak Na+ Current Inhibition (TTX-Resistant) | Rat DRG Neurons | Voltage clamp, 2s prepulse to -90 mV | Not Specified | 7% inhibition | [3] |

| Peak Na+ Current Inhibition (TTX-Resistant) | Rat DRG Neurons | Voltage clamp, 2s prepulse to -70 mV | Not Specified | 21% inhibition | [3] |

| Peak Na+ Current Inhibition (TTX-Resistant) | Rat DRG Neurons | Voltage clamp, 2s prepulse to -40 mV | Not Specified | 58% inhibition |[3] |

Table 2: Efficacy in Preclinical Models of Neuropathic Pain

| Pain Model | Species | Administration | Doses | Effect | Reference |

|---|---|---|---|---|---|

| Spared Nerve Injury (SNI) | Rat, Mouse | Oral (p.o.) | Not specified | Dose-dependently alleviated mechanical allodynia | [11][12] |

| Oxaliplatin-Induced Neuropathy | Not specified | Oral (p.o.) | Not specified | Increased mechanical withdrawal thresholds | [11][12] |

| Paclitaxel-Induced Neuropathy | Not specified | Oral (p.o.) | Not specified | Increased mechanical withdrawal thresholds | [11][12] |

| Hindpaw Neurectomy | Rat | Oral (p.o.), twice daily | 30, 60, 80 mg/kg | Suppressed neuropathic pain behaviors |[13] |

Table 3: Efficacy Results from Phase II Clinical Trial in Peripheral Neuropathic Pain

| Endpoint | Ralfinamide Group | Placebo Group | Treatment Difference | 95% Confidence Interval | p-value | Reference |

|---|---|---|---|---|---|---|

| Change in VAS Score | - | - | -5.2 | -11.0, 0.5 | 0.075 | [2] |

| Change in Likert Score | - | - | -0.68 | -1.18, -0.17 | 0.008 | [2] |

| 50% Responder Rate (VAS) | - | - | 11% | 0.7, 21.3 | 0.048 | [2] |

| 50% Responder Rate (Likert) | - | - | 11.8% | 2.1, 21.4 | 0.027 | [2] |

| Benefit for Disturbed Sleep | - | - | Statistically Significant | - | 0.026 |[2] |

Note: A subsequent Phase IIb/III study (SERENA) in patients with neuropathic low back pain did not show a significant difference between Ralfinamide and placebo on the primary endpoint.[14]

Detailed Experimental Protocols

Protocol: Whole-Cell Patch-Clamp on Dorsal Root Ganglion (DRG) Neurons

This protocol is adapted from methods used to characterize Ralfinamide's effects on sodium currents and neuronal excitability.[3]

-

Cell Preparation:

-

Adult male Sprague-Dawley rats (200-250g) are euthanized in accordance with institutional guidelines.

-

Dorsal root ganglia are aseptically removed, minced, and enzymatically digested (e.g., with trypsin and collagenase D).

-

The ganglia are mechanically dissociated by trituration.

-

The resulting cell suspension is purified by centrifugation and plated on collagen-coated petri dishes. Cells are incubated at 37°C in a 5% CO2 environment for 1-3 days before recording.

-

-

Electrophysiological Recording:

-

Recordings are performed using an Axopatch amplifier and pClamp software.

-

External Solution (in mM): Composition designed to isolate specific currents, typically includes NaCl, KCl, CaCl2, MgCl2, HEPES, and glucose. Tetrodotoxin (TTX) at 0.5 μM is added to block TTX-sensitive sodium channels.

-

Internal Pipette Solution (in mM): Typically contains KCl, NaCl, MgCl2, HEPES, EGTA, and ATP/GTP to mimic the intracellular environment.

-

Patch pipettes are pulled from borosilicate glass with a resistance of 3-5 MΩ.

-

-

Voltage-Clamp Protocol (for Na+ currents):

-

Cells are held at a holding potential of -90 mV.

-

To assess voltage-dependence, Na+ currents are elicited by a 20 ms step depolarization to -10 mV following 2-second conditioning prepulses to different potentials (e.g., -90 mV, -70 mV, -40 mV).

-

To assess frequency-dependence, currents are evoked by a train of 40 consecutive 5 ms pulses to -10 mV at varying frequencies (e.g., 5 Hz and 14 Hz).

-

Ralfinamide is perfused into the bath at desired concentrations to measure its effect on peak current amplitude.

-

-

Current-Clamp Protocol (for Action Potential Firing):

-

The amplifier is switched to current-clamp mode.

-

A stable resting membrane potential is established (e.g., -60 mV).

-

Action potentials are elicited by injecting prolonged depolarizing current pulses (e.g., 500 pA for 600 ms).

-

The number of action potentials, threshold, overshoot, and rate of rise are measured before and after the application of Ralfinamide.

-

Protocol: Spared Nerve Injury (SNI) Model for Neuropathic Pain

This surgical protocol induces robust and long-lasting mechanical allodynia to assess the efficacy of analgesics like Ralfinamide.[11]

-

Anesthesia and Preparation:

-

Mice or rats are deeply anesthetized (e.g., with isoflurane (B1672236) or a ketamine/xylazine cocktail). Anesthesia depth is confirmed by lack of pedal withdrawal reflex.

-

The lateral surface of the left thigh is shaved and sterilized with povidone-iodine.

-

-

Surgical Procedure:

-

A small incision is made through the skin and biceps femoris muscle to expose the sciatic nerve and its three terminal branches: the sural, common peroneal, and tibial nerves.

-

The common peroneal and tibial nerves are tightly ligated with a fine suture (e.g., 8-0 nylon).

-

A section of the nerve distal to the ligation is removed (axotomy), ensuring a 2-4 mm gap.

-

Extreme care is taken to avoid touching or stretching the intact sural nerve.

-

The muscle and skin layers are closed with sutures.

-

-

Behavioral Assessment (Mechanical Allodynia):

-

Animals are allowed to recover for a period (e.g., 7-14 days) to allow the neuropathic pain state to fully develop.

-

Testing is performed by placing the animal in a chamber with a wire mesh floor.

-

Calibrated von Frey filaments of increasing force are applied to the lateral aspect of the hind paw (the sural nerve territory).

-

The 50% paw withdrawal threshold (in grams) is determined using a method such as the up-down method.

-

A baseline threshold is established before drug administration. Ralfinamide or vehicle is then administered (e.g., orally), and the withdrawal threshold is re-assessed at various time points post-dosing.

-

Visualizations of Pathways and Protocols

The following diagrams illustrate the core concepts of Ralfinamide's action and evaluation.

Diagram 1: The Multimodal Mechanism of Action of Ralfinamide.

Diagram 2: Preclinical Assessment Workflow in a Neuropathic Pain Model.

Diagram 3: Nociceptive Signaling and Ralfinamide Intervention Points.

Conclusion

Ralfinamide is a multimodal investigational drug that targets key pathways involved in nociception and neuropathic pain. Its primary, well-documented mechanism is the state-dependent blockade of voltage-gated sodium channels, particularly the TTX-resistant subtypes prevalent in nociceptive neurons. This is complemented by actions on N-type calcium channels, NMDA receptors, and MAO-B, which collectively serve to reduce neuronal hyperexcitability, decrease neurotransmitter release, and dampen central sensitization. Preclinical models consistently demonstrate its efficacy in alleviating pain-like behaviors, and a Phase II clinical trial provided evidence of a statistically significant and clinically relevant analgesic effect in patients with peripheral neuropathic pain.[2] While challenges remain, as evidenced by its performance in a neuropathic low back pain trial, Ralfinamide's unique, multimodal profile continues to make it a subject of significant interest in the development of novel pain therapeutics.[14]

References

- 1. Ralfinamide - Wikipedia [en.wikipedia.org]

- 2. newron.com [newron.com]

- 3. Effects of ralfinamide, a Na+ channel blocker, on firing properties of nociceptive dorsal root ganglion neurons of adult rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of Nav1.7 channel by a novel blocker QLS-81 for alleviation of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel charged sodium and calcium channel inhibitor active against neurogenic inflammation | eLife [elifesciences.org]

- 6. ClinicalTrials.gov [clinicaltrials.gov]

- 7. Pharmacological and electrophysiological characterization of novel NMDA receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 8. MAO-B inhibitors (rasagiline, selegiline, safinamide) | Parkinson's UK [parkinsons.org.uk]

- 9. Solid-phase synthesis and insights into structure-activity relationships of safinamide analogues as potent and selective inhibitors of type B monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Different Generations of Type-B Monoamine Oxidase Inhibitors in Parkinson’s Disease: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Effects of ralfinamide in models of nerve injury and chemotherapy-induced neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. medchemexpress.com [medchemexpress.com]

- 14. fiercebiotech.com [fiercebiotech.com]

A Technical Guide to the Central and Peripheral Nervous System Effects of Ralfinamide

Executive Summary: Ralfinamide (NW-1029) is an investigational α-aminoamide derivative with a multimodal mechanism of action, positioning it as a potential therapeutic for neuropathic pain.[1] Its pharmacological profile is characterized by effects on key targets within both the central and peripheral nervous systems. Primarily, it functions as a state- and frequency-dependent blocker of voltage-gated sodium channels, with notable activity on tetrodotoxin-resistant (TTX-R) currents prominent in nociceptive neurons.[2] Additionally, ralfinamide modulates N-type calcium channels and acts as a noncompetitive NMDA receptor antagonist, which are crucial for regulating neurotransmitter release and central sensitization.[3][4] A further aspect of its profile is the inhibition of monoamine oxidase B (MAO-B).[3] This guide provides an in-depth review of the preclinical and clinical data, detailing the experimental methodologies and summarizing the quantitative findings regarding ralfinamide's impact on neural pathways.

Core Mechanisms of Action

Ralfinamide's therapeutic potential in pain management stems from its ability to concurrently target multiple pathways involved in the initiation and maintenance of pathological pain states.

Peripheral Nervous System Modulation

In the peripheral nervous system (PNS), hyperexcitability of primary afferent neurons is a hallmark of neuropathic pain, largely driven by the dysfunction of ion channels.[5] Ralfinamide's primary peripheral action is the blockade of voltage-gated sodium channels.[2]

-

Sodium Channel Blockade: Ralfinamide demonstrates a potent, use-dependent, and voltage-dependent blockade of sodium channels, particularly the TTX-resistant NaV1.8 subtype, which is preferentially expressed in small-diameter dorsal root ganglion (DRG) neurons responsible for nociception.[2] This selective inhibition of channels on hyperactive neurons helps to suppress ectopic discharges and aberrant firing without significantly affecting normal nerve conduction.[2]

-

Calcium Channel Modulation: The compound also blocks N-type calcium channels.[3][4] In presynaptic terminals of peripheral nociceptors, these channels are critical for the release of pro-nociceptive neurotransmitters like glutamate (B1630785) and substance P. By inhibiting these channels, ralfinamide can reduce the transmission of pain signals at the first synapse in the spinal cord.

Central Nervous System Modulation

Within the central nervous system (CNS), ralfinamide targets mechanisms associated with central sensitization, a key component of chronic pain where spinal cord neurons become more responsive to afferent signals.

-

NMDA Receptor Antagonism: Ralfinamide acts as a noncompetitive antagonist of N-methyl-D-aspartate (NMDA) receptors.[3][4] The over-activation of these receptors by glutamate in the dorsal horn of the spinal cord is a critical step in establishing and maintaining central sensitization. By modulating NMDA receptors, ralfinamide can dampen this hyperexcitability.[4]

-

Monoamine Oxidase B (MAO-B) Inhibition: Ralfinamide is also an inhibitor of MAO-B.[3][6] While MAO-B is primarily associated with the metabolism of dopamine (B1211576) in the CNS, its inhibition can influence monoaminergic systems that play a role in descending pain modulation pathways.[7][8] Studies have shown that ralfinamide's MAO-B inhibition does not potentiate the pressor response to oral tyramine (B21549), suggesting specificity for MAO-B over MAO-A and a lower risk of the "cheese effect".[6]

Preclinical Evidence and Experimental Data

In Vitro Electrophysiological Studies

The effects of ralfinamide on neuronal excitability have been extensively characterized using patch-clamp electrophysiology on isolated DRG neurons. These studies have provided quantitative insights into its mechanism of action at the ion channel level.

| Parameter | Experimental Condition | Ralfinamide Concentration | Result | Citation |

| TTX-R Na+ Current Inhibition | Voltage-dependent (prepulse to -40 mV) | Not specified | 58% inhibition | [2] |

| Voltage-dependent (prepulse to -70 mV) | Not specified | 21% inhibition | [2] | |

| Voltage-dependent (prepulse to -90 mV) | Not specified | 7% inhibition | [2] | |

| Frequency-dependent (14 Hz stimulation) | Not specified | 17% inhibition | [2] | |

| Frequency-dependent (5 Hz stimulation) | Not specified | 2% inhibition | [2] | |

| Action Potential Firing | Capsaicin-responsive tonic neurons | 25 µM | Reduced APs from 10.6 to 2.6 per 600ms pulse | [2] |

| Capsaicin-unresponsive tonic neurons | 25 µM | No significant change in firing rate | [2] | |

| Action Potential Threshold | Capsaicin-responsive tonic neurons | 25 µM and 50 µM | Significantly increased threshold | [2] |

| Action Potential Overshoot | All neuron groups tested | 50 µM | Significantly decreased amplitude | [2] |

-

Neuron Isolation: Dorsal root ganglia (DRGs) are dissected from adult rats and subjected to enzymatic digestion (e.g., with collagenase and trypsin) to dissociate them into individual neurons.

-

Cell Culture: Neurons are plated on coated coverslips and maintained in a controlled culture environment.

-

Electrophysiological Recording: Whole-cell patch-clamp recordings are performed at room or physiological temperature. The external solution contains blockers for potassium and calcium channels to isolate sodium currents. The internal pipette solution contains a physiological concentration of ions.

-

TTX-R Current Isolation: Tetrodotoxin (TTX, 0.5 µM) is added to the external solution to block TTX-sensitive sodium channels, thereby isolating the TTX-resistant currents for study.[2]

-

Voltage-Dependence Protocol: To assess voltage-dependent inhibition, TTX-R Na+ currents are elicited by a test pulse (e.g., to -10 mV) following a 2-second conditioning prepulse to various membrane potentials (e.g., -90 mV, -70 mV, -40 mV).[2]

-

Frequency-Dependence Protocol: To assess use-dependent inhibition, a train of short depolarizing pulses (e.g., 40 pulses at 5 Hz and 14 Hz) is applied, and the inhibition of the peak current is measured throughout the train.[2]

-

Action Potential Firing Protocol: Firing is induced by injecting long-duration (600 ms) depolarizing current pulses of varying amplitudes. The number of action potentials is counted before and after the application of ralfinamide.[2]

In Vivo Animal Models of Neuropathic Pain

Ralfinamide has demonstrated efficacy in multiple rodent models that mimic different etiologies of neuropathic pain.

| Model | Species | Ralfinamide Administration | Key Finding | Citation |

| Spared Nerve Injury (SNI) | Rat, Mouse | Oral, dose-dependent | Alleviated mechanical allodynia | [9] |

| Chemotherapy-Induced Pain (Oxaliplatin) | Rat | Oral | Increased mechanical withdrawal thresholds | [9] |

| Chemotherapy-Induced Pain (Paclitaxel) | Rat | Oral | Increased mechanical withdrawal thresholds | [9] |

| Hindpaw Neurectomy | Rat | Oral (30-80 mg/kg, twice daily) | Provided long-lasting suppression of spontaneous pain behaviors | [1] |

| Sciatic Nerve Ligation | Rat | Systemic | Elicited anti-nociceptive effects | [2] |

| Inflammatory Pain (Freund's Adjuvant) | Rat | Systemic | Elicited anti-nociceptive effects | [2] |

-

Anesthesia: The rat is deeply anesthetized using an appropriate anesthetic agent (e.g., isoflurane).

-

Surgical Procedure: The sciatic nerve and its three terminal branches (sural, common peroneal, and tibial nerves) are exposed in one hind limb. The common peroneal and tibial nerves are tightly ligated and then severed, leaving the sural nerve intact. The muscle and skin layers are then closed. This procedure leads to the development of persistent mechanical hypersensitivity in the paw region innervated by the intact sural nerve.

-